An In-Depth Technical Guide to 4-Aminobutyl-DOTA: Core Chemical Properties and Applications
An In-Depth Technical Guide to 4-Aminobutyl-DOTA: Core Chemical Properties and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of 4-Aminobutyl-DOTA (4-Ab-DOTA), a bifunctional chelating agent crucial in the development of targeted radiopharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.
Core Chemical Properties
Physicochemical Properties
| Property | 4-Aminobutyl-DOTA | 4-Aminobutyl-DOTA-tris(t-butyl ester) | Notes |
| Molecular Formula | C₂₀H₃₈N₆O₇ | C₃₂H₆₂N₆O₇ | |
| Molecular Weight | 474.55 g/mol | 642.87 g/mol | |
| CAS Number | 753421-63-5 | 1402393-59-2 | |
| Appearance | White to off-white solid | Solid | |
| Purity | Typically ≥95% (via HPLC) | Typically ≥94% (via HPLC) | |
| Solubility | Soluble in water and polar aprotic solvents like DMF.[1] | Soluble in common organic solvents. | The solubility of DOTA derivatives is influenced by the nature of the appended functional group. |
Acid Dissociation Constants (pKa)
Specific experimentally determined pKa values for 4-Aminobutyl-DOTA are not widely reported. However, the pKa values are expected to be similar to those of DOTA and its other derivatives. The protonation occurs at the four nitrogen atoms of the macrocycle and the four carboxylate groups.
| pKa | DOTA | Notes |
| pKa1 | ~2.5 | Corresponds to the first protonation of a carboxylate group. |
| pKa2 | ~4.0 | Corresponds to the second protonation of a carboxylate group. |
| pKa3 | ~4.5 | Corresponds to the third protonation of a carboxylate group. |
| pKa4 | ~9.5 | Corresponds to the first protonation of a ring nitrogen. |
| pKa5 | ~11.5 | Corresponds to the second protonation of a ring nitrogen. |
| pKa6, pKa7, pKa8 | >12 | Corresponds to the remaining two ring nitrogens and the last carboxylate. |
Note: These are approximate values for the parent DOTA molecule and can vary with ionic strength and temperature. The pKa values of 4-Aminobutyl-DOTA will be influenced by the aminobutyl group.
Metal Complexation Kinetics and Stability
4-Aminobutyl-DOTA forms highly stable complexes with a variety of trivalent metal ions, which is essential for its use in radiopharmaceuticals to prevent the in vivo release of the radiometal.
Stability Constants (log K)
The thermodynamic stability of the metal-DOTA complex is a critical parameter. While specific stability constants for 4-Aminobutyl-DOTA are not extensively published, they are expected to be comparable to those of DOTA.
| Metal Ion | DOTA (log K) | Notes |
| Ga(III) | ~21.3 - 26.0 | The stability of Ga-DOTA complexes is very high.[2][3][4][5] |
| Lu(III) | ~22.5 | DOTA forms very stable complexes with lanthanides like Lutetium. |
| Y(III) | ~24.8 | Yttrium forms highly stable complexes with DOTA. |
Radiolabeling Kinetics
The rate of complex formation is crucial for efficient radiolabeling, especially with short-lived radionuclides. The labeling kinetics are highly dependent on pH, temperature, and the concentration of the chelator.
| Radionuclide | Optimal pH | Optimal Temperature | Typical Reaction Time |
| Gallium-68 (⁶⁸Ga) | 3.5 - 4.5 | 80 - 95 °C | 5 - 20 minutes |
| Lutetium-177 (¹⁷⁷Lu) | 4.0 - 5.0 | 90 - 100 °C | 20 - 30 minutes |
| Yttrium-90 (⁹⁰Y) | 4.0 - 5.0 | 80 - 95 °C | 20 - 30 minutes |
Experimental Protocols
Synthesis of 4-Aminobutyl-DOTA
The synthesis of 4-Aminobutyl-DOTA typically proceeds through the N-alkylation of a tri-protected DOTA derivative, such as DO3A-tris(t-butyl ester), with a protected aminobutyl-containing synthon, followed by deprotection of the carboxylate and amino groups.
Workflow for the Synthesis of 4-Aminobutyl-DOTA
Detailed Methodology:
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N-Alkylation: 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(t-butyl ester)) is reacted with an N-protected 4-halobutyl derivative (e.g., N-(4-bromobutyl)phthalimide) in an organic solvent such as acetonitrile in the presence of a weak base like potassium carbonate. The reaction is typically heated to drive it to completion.
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Purification of Intermediate: The resulting protected intermediate, phthalimidobutyl-DOTA-tris(t-butyl ester), is purified from the reaction mixture, often by silica gel chromatography.
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Deprotection of the Amine: The phthalimide protecting group is removed using hydrazine hydrate in a solvent like ethanol, yielding 4-Aminobutyl-DOTA-tris(t-butyl ester).
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Final Deprotection: The tert-butyl ester protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, 4-Aminobutyl-DOTA.
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Final Purification: The final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification by High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for purifying 4-Aminobutyl-DOTA and its conjugates to a high degree of purity (>95%).
Typical HPLC Conditions:
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Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
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Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.
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Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
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Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over 20-30 minutes is typically used to elute the compound.
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Detection: UV detection at 220 nm and 254 nm.
-
Procedure:
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Dissolve the crude product in a minimal amount of mobile phase A or a compatible solvent.
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Inject the solution onto the equilibrated C18 column.
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Elute the compound using the specified gradient.
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Collect fractions corresponding to the main product peak.
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Analyze the collected fractions for purity by analytical HPLC.
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Lyophilize the pure fractions to obtain the final product as a solid.
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Characterization
The identity and purity of synthesized 4-Aminobutyl-DOTA are confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra will show characteristic peaks for the macrocyclic ring protons, the acetate arm protons, and the aminobutyl linker protons.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed.
Application in Radiopharmaceutical Development
The primary application of 4-Aminobutyl-DOTA is as a bifunctional chelator for the development of targeted radiopharmaceuticals for imaging (e.g., with ⁶⁸Ga for PET) and therapy (e.g., with ¹⁷⁷Lu or ⁹⁰Y).
General Workflow for Radiopharmaceutical Preparation
Detailed Methodology for Radiolabeling a DOTA-Peptide with Gallium-68:
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⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain a solution of [⁶⁸Ga]GaCl₃.
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Reaction Mixture Preparation: In a sterile vial, dissolve the DOTA-peptide conjugate (typically 10-20 µg) in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH between 3.5 and 4.5.
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Radiolabeling Reaction: Add the [⁶⁸Ga]GaCl₃ solution to the vial containing the DOTA-peptide. Heat the reaction mixture at 80-95 °C for 5-15 minutes.
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Purification: After cooling, pass the reaction mixture through a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga and other impurities. The purified radiolabeled peptide is then eluted from the cartridge.
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Quality Control: The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC to ensure that the percentage of unincorporated radionuclide is within acceptable limits (typically >95% radiochemical purity).
Conclusion
4-Aminobutyl-DOTA is a versatile and essential bifunctional chelator in the field of nuclear medicine. Its ability to form highly stable complexes with a range of diagnostic and therapeutic radionuclides, combined with a functional linker for conjugation to targeting biomolecules, makes it a cornerstone for the development of next-generation radiopharmaceuticals. A thorough understanding of its chemical properties and the optimization of its synthesis, purification, and radiolabeling are critical for the successful clinical translation of these targeted agents.
References
- 1. Improved synthesis of DOTA tetraamide lanthanide(III) ligands: tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - ACS Omega - Figshare [figshare.com]
